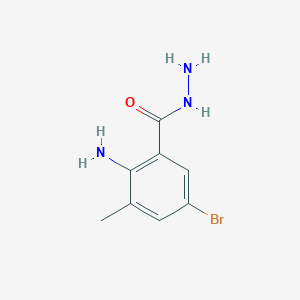

2-Amino-5-bromo-3-methylbenzenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

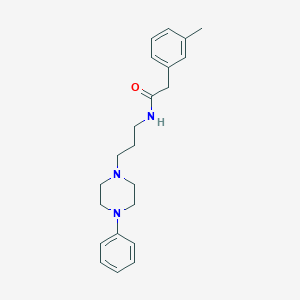

Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-3-methylbenzenecarbohydrazide was determined by single-crystal X-ray crystallography . The structure was further elucidated by optical, Fourier transform infrared, and nuclear magnetic resonance spectroscopic studies .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-bromo-3-methylbenzenecarbohydrazide include a melting point, boiling point, density, and other related properties . Unfortunately, the specific values for these properties were not provided in the search results.Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-5-bromo-3-methylbenzenecarbohydrazide is involved in the synthesis of various chemically significant compounds. It has been used in the synthesis of 3-bromo-1-methyl phenothiazines through the Smiles rearrangement process. This process involves the condensation of the compound with o-halonitrobenzene in ethanolic acetate solution, showcasing its utility in the preparation of phenothiazines, which have a wide spectrum of pharmacological activities (Srivastav, Gupta, & Gupta, 2000). Additionally, it is utilized in the Smiles rearrangement to produce 3-bromo/l,2-dimethylphenothiazines, further emphasizing its role in the synthesis of compounds with modified activity (Sharma et al., 2002).

Catalytic Performance and Complex Formation

A novel quinazoline Schiff base ligand and its mixed-ligand Cu(II) complex have been synthesized from a derivative of 2-Amino-5-bromo-3-methylbenzenecarbohydrazide. This complex has been shown to catalyze the electrophilic reaction of malononitrile with aldehydes, ethyl acetoacetate, and dimedone to obtain 2-amino-4H-pyrans and tetrahydro-4H-chromenes, respectively. This illustrates the compound's significance in catalyzing important chemical reactions (Ebrahimipour et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-3-bromo-5-methylbenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name |

2-amino-5-bromo-3-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c1-4-2-5(9)3-6(7(4)10)8(13)12-11/h2-3H,10-11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJIDBBPHMMNPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-3-methylbenzenecarbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2376632.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2376635.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2376644.png)

![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B2376646.png)

![Ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2376649.png)

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2376650.png)

![N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376654.png)